Mixing the reactants: Equimolar amounts of 4-chlorobenzaldehyde and 4-aminobenzenesulfonamide are dissolved in a suitable solvent, typically ethanol. []
Reflux: The reaction mixture is heated under reflux conditions for a specific duration, usually several hours. []
Molecular Structure Analysis
E conformation: The molecule adopts an E configuration about the imine (C=N) double bond. [, ]
Planarity: The chlorophenyl ring and the benzenesulfonamide moiety show a degree of planarity, although the extent can vary depending on the specific substituents and crystal packing forces. [, , ]
Hydrogen bonding: The presence of N-H and O atoms enables the molecule to participate in intermolecular hydrogen bonding interactions, influencing its crystal packing and potentially its biological activity. [, , , , ]
Mechanism of Action
Corrosion Inhibition: Studies suggest that it inhibits corrosion by adsorbing onto the metal surface, forming a protective layer that hinders the interaction between the metal and corrosive agents. [, ] The adsorption process is believed to be driven by the interaction between the polar functional groups of the molecule (sulfonamide, imine) and the metal surface.
Antimicrobial activity: The mechanism of action for antimicrobial activity is not fully understood but is likely related to its ability to inhibit bacterial enzymes or disrupt bacterial cell wall synthesis. [, , , ]
Physical and Chemical Properties Analysis
Appearance: Typically, a white or off-white solid. [, , ]
Solubility: Generally soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF). [, , ] Its solubility in water is usually limited.
Melting point: The melting point can vary depending on the purity and specific synthetic method, but it is generally above 100 °C. [, , ]
Applications
Corrosion Inhibition: Studies have shown that this compound exhibits promising corrosion inhibition properties for mild steel in acidic environments. [, ] This is attributed to its ability to adsorb onto the metal surface, forming a protective layer.
Metal Complex Formation: It can act as a ligand to form complexes with various metal ions, including Cd(II), UO2(II), Cu(I), Ag(I), and others. [, , ] These metal complexes can have applications in areas such as catalysis and materials science.
Building block in organic synthesis: The compound serves as a versatile building block for synthesizing more complex molecules with potentially valuable properties. For example, it can be used to generate substituted triazoles, thioureas, and other heterocyclic compounds. [, , , , , , ]
Potential Biological Activity: While not fully elucidated, research suggests potential antimicrobial activity. Further investigations are needed to explore this and other potential biological applications. [, , , ]
Related Compounds
Cd(II) complex of N-carbamimidoyl-4-((4-chlorobenzylidene)amino)benzenesulfonamide
Compound Description: This compound is a cadmium complex formed with the Schiff base ligand N-carbamimidoyl-4-((4-chlorobenzylidene)amino)benzenesulfonamide. [] It was investigated for its corrosion inhibition properties on mild steel in a 1M HCl solution. []
Relevance: This compound is a metal complex utilizing 4-((4-Chlorobenzylidene)amino)benzenesulfonamide as the ligand. []
Compound Description: Similar to the Cd(II) complex, this compound is a uranyl complex formed with the same Schiff base ligand (N-carbamimidoyl-4-((4-chlorobenzylidene)amino)benzenesulfonamide). [] It was also studied for its corrosion inhibition potential on mild steel in acidic environments. []
Relevance: This compound shares the same ligand as the Cd(II) complex, 4-((4-Chlorobenzylidene)amino)benzenesulfonamide, highlighting the versatility of this structure in forming metal complexes for corrosion inhibition applications. []
Compound Description: This compound is structurally similar to 4-((4-Chlorobenzylidene)amino)benzenesulfonamide. It incorporates a bromine atom in place of the chlorine on the benzylidene ring and a pyrimidin-2-yl group attached to the sulfonamide nitrogen. [] The compound was synthesized and characterized using FTIR and electronic spectra. []
Relevance: This compound highlights the possibility of substitutions on both the benzylidene and sulfonamide moieties of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide while maintaining a similar core structure. []
Compound Description: This compound shares the (E)-4-chlorobenzylideneamino moiety with 4-((4-Chlorobenzylidene)amino)benzenesulfonamide. [] It was studied for its crystal structure, revealing strong charge-assisted hydrogen bonding (CAHB) in the solid state due to the presence of the iminium group. []
Relevance: This compound emphasizes the significance of the (E)-4-chlorobenzylideneamino group in influencing crystal packing and intermolecular interactions, potentially affecting physicochemical properties. []
4-Chloro-2-((4-chlorobenzylidene)amino)phenol
Compound Description: This Schiff base compound features the same (E)-4-chlorobenzylideneamino group as the target compound. [, ] It has been investigated for its structural properties, with crystallographic studies revealing the E conformation about the imine C=N bond and intermolecular hydrogen bonding patterns. []
Relevance: This compound highlights the consistent E conformation about the imine bond in molecules containing the (E)-4-chlorobenzylideneamino group. [] It also suggests a potential area for modification by substitution at the phenolic hydroxyl.
Compound Description: This compound also shares the (E)-4-chlorobenzylideneamino moiety with 4-((4-Chlorobenzylidene)amino)benzenesulfonamide and incorporates a 1,2,4-triazole-5(4H)-thione ring. [] Its crystal structure was studied, revealing the influence of weak hydrogen bonds and π-π interactions on its packing arrangement. []
Relevance: This compound demonstrates the potential for introducing heterocyclic systems, such as the 1,2,4-triazole-5(4H)-thione ring, while retaining the (E)-4-chlorobenzylideneamino group present in 4-((4-Chlorobenzylidene)amino)benzenesulfonamide. []
Compound Description: This compound is similar to the previous example, retaining the (E)-4-chlorobenzylideneamino moiety and 1,2,4-triazole-5(4H)-thione ring, but with a methyl group replacing the 2-methylbenzyl substituent. [] Structural studies highlighted its planar triazole ring and intermolecular interactions. []
Relevance: This compound, compared to the previous, demonstrates the impact of substituent size on the overall structure and potentially on the physicochemical properties of compounds containing the (E)-4-chlorobenzylideneamino and 1,2,4-triazole-5(4H)-thione structural motifs. []
Compound Description: This compound again features the (E)-4-chlorobenzylideneamino group linked to a 1,2,4-triazole-5(4H)-thione ring system. [] The presence of the 3-hydroxypropyl substituent introduces an additional hydrogen bonding site. []
Relevance: This compound emphasizes the potential for incorporating polar substituents, like the 3-hydroxypropyl group, which can influence intermolecular interactions and potentially modulate solubility or other physicochemical properties. []
Compound Description: This compound is a substituted benzophenone derivative incorporating the (E)-4-chlorobenzylideneamino group. [] The crystal structure highlights the E conformation about the C=N bond and the presence of weak C—H⋯O hydrogen bonds. []
Relevance: This compound suggests the possibility of incorporating the (E)-4-chlorobenzylideneamino moiety into larger frameworks, such as the benzophenone scaffold, potentially influencing molecular conformation and intermolecular interactions. []
Compound Description: This compound features the (E)-4-chlorobenzylideneamino group attached to a tetrahydrobenzothiophene ring system. [] Structural analysis of the crystal packing revealed the influence of weak C—H⋯π interactions. []
Relevance: This compound highlights the structural diversity achievable by incorporating the (E)-4-chlorobenzylideneamino group into various heterocyclic systems, such as the tetrahydrobenzothiophene scaffold, potentially influencing its physicochemical properties. []
Compound Description: This compound comprises the (E)-4-chlorobenzylideneamino group linked to a phenylthiourea moiety. [] The crystal structure revealed the presence of two independent molecules in the asymmetric unit and highlighted the role of N—H⋯S hydrogen bonds in the crystal packing. []
Relevance: This compound showcases the potential for expanding the structure of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide by incorporating additional aromatic rings and functional groups, like the thiourea moiety, potentially influencing its biological activity. []
Compound Description: This complex molecule contains the (E)-4-chlorobenzylideneamino group as part of a larger pyrazole-based structure. [] It is relevant to insecticide development, suggesting potential bioactivity for this class of compounds. []
Relevance: This compound highlights the incorporation of the (E)-4-chlorobenzylideneamino group into complex, biologically relevant molecules. The presence of multiple halogen and trifluoromethyl substituents suggests a potential for tuning physicochemical and biological properties. []
Compound Description: This compound is a quinazoline derivative containing the (E)-4-chlorobenzylidenehydrazinyl group, a variation of the (E)-4-chlorobenzylideneamino moiety. [] It exists as a dication with perchlorate counterions and exhibits planarity in its quinazoline and chlorophenyl rings. []
Relevance: This compound demonstrates the potential for modifying the (E)-4-chlorobenzylideneamino group into a hydrazine derivative while maintaining the E conformation. [] Its incorporation into a quinazoline scaffold, a privileged structure in medicinal chemistry, suggests potential biological activity for this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.